2-(3,4-Dichlorophenyl)-1-isoindolinimine
Description
2-(3,4-Dichlorophenyl)-1-isoindolinimine is a nitrogen-containing heterocyclic compound characterized by an isoindolinimine core substituted with a 3,4-dichlorophenyl group.
Properties
Molecular Formula |
C14H10Cl2N2 |
|---|---|
Molecular Weight |
277.1g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3H-isoindol-1-imine |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2 |
InChI Key |
DBKFNYXIMZFPSD-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares 2-(3,4-Dichlorophenyl)-1-isoindolinimine with structurally or functionally related compounds, focusing on substituent effects, core modifications, and applications.
Table 1: Key Comparisons
Comparison with 3-Chloro-N-phenyl-phthalimide
- Core Structure : While both compounds feature an isoindoline-derived core, 3-chloro-N-phenyl-phthalimide contains a dione (1,3-dione) moiety, whereas the target compound has an imine group. This difference alters electronic properties, with the dione being more electron-deficient.
- Substituents : The 3-chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide contrast with the dichlorophenyl group in the target compound, which may enhance steric bulk and lipophilicity.
- Applications: 3-Chloro-N-phenyl-phthalimide is used in polyimide synthesis due to its reactivity as a monomer .
Comparison with BD 1008 and BD 1047
- Core Structure : BD 1008 and BD 1047 are piperidine derivatives with ethylamine linkers, unlike the isoindolinimine core of the target compound. This structural divergence likely impacts binding affinity and metabolic stability.
- Substituents: Both BD 1008 and the target compound feature a 3,4-dichlorophenyl group, but BD 1008 includes a pyrrolidinyl or dimethylamino group, enhancing σ receptor affinity . The isoindolinimine core may modulate selectivity for other receptor classes.
- Applications : BD 1008 is a well-characterized σ receptor ligand, suggesting the dichlorophenyl group’s role in receptor interaction. The target compound’s rigid core could improve pharmacokinetic properties in drug design.
Comparison with Methazole
- Core Structure : Methazole contains an oxadiazolidine-dione core, which is structurally distinct from isoindolinimine. The oxadiazolidine ring is more polar, influencing solubility and environmental persistence.
- Substituents : Both compounds share a 3,4-dichlorophenyl group, but methazole includes a methyl group on the oxadiazolidine ring, critical for its herbicidal activity .
- Applications : Methazole’s agricultural use highlights the dichlorophenyl group’s role in disrupting plant processes. The target compound’s nitrogen-rich core may instead target biological systems (e.g., enzymes or receptors).
Comparison with Dopamine HCl
- Core Structure : Dopamine is a phenethylamine, simpler than the isoindolinimine core. The aromatic ring in dopamine has hydroxyl groups (3,4-dihydroxyphenyl), contrasting with the electron-withdrawing chlorines in the target compound.
- Substituents : The dichlorophenyl group increases lipophilicity and may reduce blood-brain barrier penetration compared to dopamine’s hydrophilic dihydroxyphenyl group.
- Applications: Dopamine’s role as a neurotransmitter underscores the importance of hydroxyl groups in receptor binding . The target compound’s dichlorophenyl group could redirect activity toward non-neuronal targets.
Key Research Findings and Implications
Electronic Effects : The dichlorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions, relevant in material science or catalysis.
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